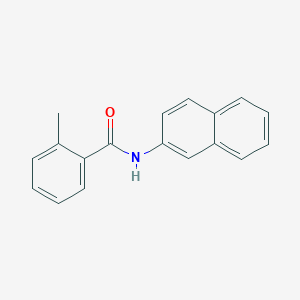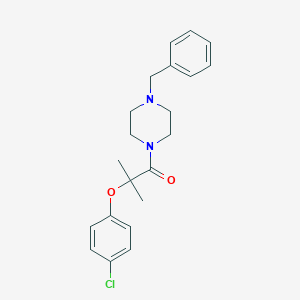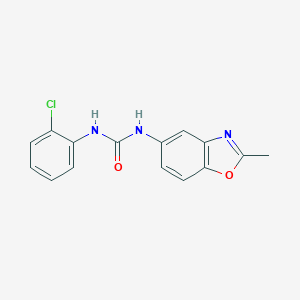
2-methyl-N-(2-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-naphthyl)benzamide is an organic compound with the molecular formula C20H17NO. It is also known as N-(2-naphthyl)-2-methylbenzamide or N-(2-naphthyl)-2-toluamide. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-naphthyl)benzamide is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescent properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-methyl-N-(2-naphthyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(2-naphthyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving 2-methyl-N-(2-naphthyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of more effective therapeutic agents. Another area of research could focus on exploring its potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, further research could be conducted to explore its potential as a fluorescent probe for detecting metal ions in vivo.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-naphthyl)benzamide can be achieved through various methods. One of the most common methods is the reaction of 2-naphthylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. Another method involves the reaction of 2-naphthylamine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-naphthyl)benzamide has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as zinc and copper. It can also be used as a ligand for metal complexes. Additionally, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
Propiedades
Nombre del producto |
2-methyl-N-(2-naphthyl)benzamide |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) |
Clave InChI |
VVXCNPHSGVNFNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)







